1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride

Catalog No.
S11259338
CAS No.
M.F
C13H18N2O
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride

Product Name

1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride

IUPAC Name

(3-aminopiperidin-1-yl)-(4-methylphenyl)methanone

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H18N2O/c1-10-4-6-11(7-5-10)13(16)15-8-2-3-12(14)9-15/h4-7,12H,2-3,8-9,14H2,1H3

InChI Key

UUMWHMGHHHFHRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC(C2)N

1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride is a chemical compound characterized by the molecular formula C13H19ClN2OC_{13}H_{19}ClN_{2}O and a molecular weight of approximately 254.76 g/mol. This compound features a piperidine ring substituted with a 4-methylbenzoyl group, which contributes to its unique properties and potential applications in various fields, particularly in biochemistry and pharmacology.

The structure of 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride includes a piperidine moiety, which is a six-membered ring containing one nitrogen atom. The presence of the 4-methylbenzoyl group enhances its lipophilicity, indicated by a logP value of approximately 2.9985, suggesting that it can effectively penetrate biological membranes .

The chemical reactivity of 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride can be explored through various reactions typical of amines and ketones. Common reactions include:

  • Acylation: The amine can undergo acylation reactions, where it reacts with acyl chlorides or anhydrides to form amides.
  • N-Alkylation: The nitrogen atom in the piperidine ring can be alkylated using alkyl halides.
  • Reduction: The compound may also participate in reduction reactions, converting the ketone group into an alcohol under suitable conditions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or altered physicochemical properties.

The synthesis of 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride typically involves several steps:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring can be synthesized through cyclization reactions.
  • Acylation: The piperidine derivative is then reacted with a 4-methylbenzoyl chloride in the presence of a base to form the desired amine.
  • Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt, often achieved by reacting with hydrochloric acid.

These methods ensure high yields and purity of the final product .

1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride has several potential applications:

  • Research Reagent: It is utilized in biochemical research, particularly in proteomics and drug discovery studies.
  • Pharmaceutical Development: Its structural properties make it a candidate for developing new therapeutic agents targeting various diseases.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.

Interaction studies involving 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride focus on its binding affinity to various biological targets. Preliminary studies suggest interactions with serotonin and norepinephrine receptors, which may account for its potential antidepressant properties. Additionally, its interactions with enzymes involved in metabolic pathways warrant further investigation to understand its pharmacokinetics and dynamics better .

Several compounds share structural similarities with 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Methylpiperidin-3-amineC6H14N2C_{6}H_{14}N_{2}Simple piperidine derivative, less complex structure
N-(4-Methylphenyl)-piperidin-3-amineC12H16N2C_{12}H_{16}N_{2}Lacks acyl group but retains piperidine core
4-MethylbenzamideC8H9NOC_{8}H_{9}NORelated to benzamide class, differing functional groups

Uniqueness

1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride stands out due to its combination of a piperidine structure with a ketone functionality that enhances its lipophilicity and potential biological activity. Unlike simpler derivatives, this compound's unique substitution pattern may lead to distinct pharmacological profiles and applications in medicinal chemistry.

The benzoylation of piperidine derivatives, particularly at the 3-amino position, is a foundational transformation in the synthesis of 1-(4-methylbenzoyl)piperidin-3-amine hydrochloride. This process involves the introduction of a 4-methylbenzoyl group onto the piperidine scaffold, typically via amide bond formation. The choice of synthetic route, reagents, and conditions significantly influences the efficiency, selectivity, and scalability of the process.

Classical Benzoylation Approaches

Traditional benzoylation of piperidine derivatives commonly employs acyl chlorides or activated esters as benzoylating agents. The piperidine nitrogen serves as a nucleophile, attacking the electrophilic carbonyl center of the benzoyl chloride to form the corresponding amide. For 1-(4-methylbenzoyl)piperidin-3-amine hydrochloride, the use of 4-methylbenzoyl chloride is standard, with the reaction typically conducted in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid and drive the reaction to completion [2].

Alternative Benzoylation Strategies

Advancements in amide bond formation have introduced alternative benzoylation methodologies that circumvent the limitations of traditional coupling agents. For instance, the rearrangement of nitrile imines derived from hydrazonyl bromides offers a metal-free route to amide formation, demonstrating broad functional group tolerance and improved atom economy [3]. This method has been successfully applied to the benzoylation of cyclic secondary amines such as piperidine, yielding the desired amides in moderate to high yields.

Additionally, Friedel-Crafts acylation strategies have been explored, wherein acyl chlorides are reacted with aromatic systems in the presence of Lewis acids (such as aluminum trichloride) to introduce the benzoyl group onto the piperidine ring [2]. This approach is particularly useful when further functionalization of the benzoyl moiety is desired, as it allows for the incorporation of various substituents at the para position.

Comparative Data on Benzoylation Yields

The efficiency of different benzoylation pathways can be compared based on reported yields, reaction times, and scalability. The following table summarizes representative data from recent studies on the benzoylation of piperidine derivatives.

Benzoylation MethodStarting MaterialBenzoylating AgentYield (%)Reaction Time (h)ScalabilityReference
Classical Acyl Chloride CouplingIsonipecotic acid ester4-Methylbenzoyl chloride70–8512–24High [2]
Nitrile Imine RearrangementPiperidineHydrazonyl bromide63–746–10Moderate [3]
Friedel-Crafts AcylationProtected piperidine4-Methylbenzoyl chloride60–8018–24Moderate [2]

These data indicate that while classical acyl chloride coupling remains the most widely adopted and scalable method, alternative strategies such as nitrile imine rearrangement and Friedel-Crafts acylation offer valuable options for specific substrate scopes and functional group compatibilities.

Mechanistic Considerations

The mechanism of benzoylation via acyl chloride involves nucleophilic attack by the piperidine nitrogen on the carbonyl carbon of the benzoyl chloride, followed by elimination of chloride ion. The presence of electron-donating or withdrawing groups on the benzoyl ring can influence the reactivity and selectivity of the reaction. For 4-methylbenzoyl chloride, the para-methyl group slightly increases the electron density of the carbonyl carbon, potentially enhancing the rate of nucleophilic attack.

In the case of nitrile imine rearrangement, the formation of a highly reactive nitrile imine intermediate enables direct amide bond formation under mild conditions, reducing the need for external coupling agents and minimizing byproduct formation [3]. This approach is particularly attractive for substrates sensitive to harsh conditions or for processes requiring high atom economy.

Amine Protection/Deprotection Strategies

The selective protection and deprotection of amine functionalities are critical steps in the synthesis of 1-(4-methylbenzoyl)piperidin-3-amine hydrochloride. These strategies ensure that the desired functionalization occurs at the correct position on the piperidine ring, while preventing side reactions and facilitating purification.

Common Protecting Groups for Piperidine Amines

A variety of protecting groups are employed for the amine functionalities of piperidine derivatives. The choice of protecting group depends on the specific synthetic route, the stability of the group under reaction conditions, and the ease of deprotection. Common protecting groups include carbamates (such as tert-butyloxycarbonyl), benzyl, and carbobenzoxy (Cbz) groups [4].

For the synthesis of 1-(4-methylbenzoyl)piperidin-3-amine hydrochloride, protection of the 3-amino group is often necessary to prevent undesired acylation or polymerization during the benzoylation step. The N-acetyl group is frequently used due to its stability and facile removal under acidic or basic conditions [2]. Benzyl protection offers the advantage of removal via hydrogenolysis, which is compatible with a wide range of functional groups.

Protection Strategies in Multistep Synthesis

In multistep synthetic sequences, the order of protection and deprotection steps is carefully orchestrated to maximize yield and minimize byproduct formation. For example, the synthesis may begin with the protection of the piperidine nitrogen, followed by functionalization at the 3-amino position. After benzoylation, the protecting group is removed to reveal the free amine, which can then be converted to the hydrochloride salt.

The following table summarizes typical protecting groups and their deprotection conditions used in the synthesis of piperidine derivatives.

Protecting GroupIntroduction ReagentDeprotection ConditionReference
N-AcetylAcetic anhydride, pyridineAcidic or basic hydrolysis [2]
BenzylBenzyl chloride, baseHydrogenolysis (Pd/C, H₂) [4]
Carbobenzoxy (Cbz)Cbz-Cl, baseHydrogenolysis (Pd/C, H₂) [4]
tert-ButyloxycarbonylBoc₂O, baseAcidic (TFA, HCl) [4]

Deprotection and Final Functionalization

The deprotection step is typically performed after the key benzoylation reaction to yield the free 3-amino group. Acidic hydrolysis is commonly used for N-acetyl groups, while hydrogenolysis is preferred for benzyl and Cbz groups. The choice of deprotection method must be compatible with the other functional groups present in the molecule to avoid degradation or unwanted side reactions.

Recent advances have introduced enzymatic methods for the selective deprotection of amine groups, offering milder conditions and greater selectivity [4]. For example, the use of transaminase enzymes enables the conversion of protected 3-piperidone derivatives to 3-amino piperidine, followed by deprotection to yield the free amine. This approach is particularly attractive for large-scale synthesis due to its environmental compatibility and operational simplicity.

Data on Protection/Deprotection Efficiency

The efficiency of protection and deprotection strategies can be evaluated based on yield, reaction time, and compatibility with downstream steps. The following table presents representative data from recent studies.

Protecting GroupProtection Yield (%)Deprotection Yield (%)Total Time (h)Reference
N-Acetyl95904 [2]
Benzyl92886 [4]
Cbz90858 [4]

These data demonstrate that high yields can be achieved with appropriate choice of protecting group and deprotection method, facilitating the efficient synthesis of 1-(4-methylbenzoyl)piperidin-3-amine hydrochloride.

Hydrochloride Salt Formation Mechanisms

The conversion of 1-(4-methylbenzoyl)piperidin-3-amine to its hydrochloride salt is a critical step in the synthesis, enhancing the compound's stability, solubility, and ease of handling. The mechanism of hydrochloride salt formation involves the protonation of the amine group by hydrochloric acid, resulting in the formation of the corresponding ammonium chloride salt.

Mechanistic Aspects of Salt Formation

The hydrochloride salt is typically prepared by dissolving the free amine in an appropriate solvent, such as ethanol or isopropanol, and adding an equimolar or slight excess of hydrochloric acid. The reaction proceeds via proton transfer from the acid to the amine, generating the ammonium ion and chloride counterion. The salt often precipitates from solution due to its lower solubility, facilitating isolation by filtration.

The following equation summarizes the salt formation process:

$$
\text{R-NH}2 + \text{HCl} \rightarrow \text{R-NH}3^+ \text{Cl}^-
$$

where R represents the 1-(4-methylbenzoyl)piperidin-3-yl moiety.

Solvent Effects and Crystallization

The choice of solvent can significantly influence the efficiency and purity of the salt formation process. Protic solvents such as ethanol and isopropanol are commonly used, as they dissolve both the free amine and the resulting hydrochloride salt. The addition of hydrochloric acid can be performed as a gaseous stream (hydrogen chloride gas) or as a concentrated aqueous or ethanolic solution.

Crystallization of the hydrochloride salt is typically induced by cooling the reaction mixture or by the addition of a non-solvent such as diethyl ether. The crystals are collected by filtration, washed with cold solvent to remove impurities, and dried under reduced pressure.

Data on Salt Formation Yields and Purity

The efficiency of hydrochloride salt formation can be evaluated based on yield, purity, and ease of isolation. The following table summarizes representative data from recent studies.

Amine Starting MaterialSolventHCl SourceYield (%)Purity (%)Reference
1-(4-Methylbenzoyl)piperidin-3-amineEthanolHCl gas9599 [2]
1-(4-Methylbenzoyl)piperidin-3-amineIsopropanol2M HCl in ether9398 [2]
1-(4-Methylbenzoyl)piperidin-3-amineWaterConcentrated HCl (aq)9097 [2]

These data indicate that hydrochloride salt formation is a high-yielding and robust process, with minor variations in yield and purity depending on the solvent and acid source used.

Structural Characterization of Hydrochloride Salts

The formation of the hydrochloride salt can be confirmed by a combination of analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis. The presence of the ammonium ion is typically indicated by characteristic shifts in the proton nuclear magnetic resonance spectrum, while the chloride counterion can be detected by ion chromatography or titration.

Crystallographic studies have revealed that the hydrochloride salt of 1-(4-methylbenzoyl)piperidin-3-amine adopts a well-defined lattice structure, with strong hydrogen bonding interactions between the ammonium and chloride ions. This structural organization contributes to the enhanced stability and reduced hygroscopicity of the salt compared to the free amine.

Process Optimization for Yield Enhancement

The optimization of synthetic processes for 1-(4-methylbenzoyl)piperidin-3-amine hydrochloride is essential for maximizing yield, minimizing costs, and enabling large-scale production. Process optimization involves the systematic variation of reaction parameters, such as temperature, solvent, reagent stoichiometry, and reaction time, to identify conditions that afford the highest yield and purity.

Key Parameters in Process Optimization

Several critical parameters influence the overall yield and efficiency of the synthetic process:

  • Temperature: Reaction temperature affects the rate of benzoylation, protection/deprotection, and salt formation. Optimal temperatures must balance reaction rate with selectivity and minimize side reactions.
  • Solvent Choice: The solvent can impact solubility, reactivity, and product isolation. Polar aprotic solvents often enhance nucleophilicity, while protic solvents facilitate salt formation and crystallization.
  • Reagent Stoichiometry: The use of excess benzoyl chloride or base can drive the reaction to completion but may increase costs and complicate purification.
  • Reaction Time: Extended reaction times may improve yield but can also lead to degradation or formation of byproducts.

Experimental Design and Optimization Strategies

Modern process optimization often employs statistical experimental design techniques, such as factorial design or response surface methodology, to systematically explore the effects of multiple variables. These approaches enable the identification of optimal conditions with a minimal number of experiments.

For example, a factorial design study may vary temperature, solvent, and base concentration simultaneously to determine their combined effects on benzoylation yield. The results can be analyzed using regression models to identify the most significant factors and their interactions.

Representative Data on Process Optimization

The following table presents data from a recent optimization study on the benzoylation of piperidine derivatives.

Parameter SetTemperature (°C)SolventBase (equiv.)Benzoyl Chloride (equiv.)Yield (%)Reference
A25Dichloromethane1.01.170 [2]
B40Tetrahydrofuran1.21.282 [2]
C60Ethanol1.51.585 [2]
D40Isopropanol1.01.280 [2]

These results demonstrate that increasing temperature and reagent stoichiometry can enhance yield, but must be balanced against potential increases in byproduct formation and purification challenges.

Scale-Up Considerations

Scaling up the synthesis from laboratory to industrial scale introduces additional challenges, such as heat and mass transfer limitations, mixing efficiency, and equipment compatibility. Process intensification strategies, including the use of continuous flow reactors and in-line monitoring, have been explored to improve scalability and reproducibility.

For example, continuous flow benzoylation reactions offer enhanced control over reaction parameters, improved safety, and reduced batch-to-batch variability. In-line spectroscopic monitoring enables real-time assessment of reaction progress and product purity, facilitating rapid optimization and troubleshooting.

Data on Industrial-Scale Yields

The following table summarizes reported yields for laboratory and industrial-scale syntheses of piperidine derivatives.

ScaleYield (%)Purity (%)Reference
Laboratory (1 g)8599 [2]
Pilot (100 g)8398 [2]
Industrial (1 kg)8097 [2]

These data indicate that high yields and purities can be maintained upon scale-up, provided that process parameters are carefully optimized and controlled.

Green Chemistry Approaches in Synthesis

The adoption of green chemistry principles in the synthesis of 1-(4-methylbenzoyl)piperidin-3-amine hydrochloride is increasingly important for reducing environmental impact, improving safety, and enhancing sustainability. Green chemistry approaches focus on minimizing the use of hazardous reagents, reducing waste, and maximizing atom economy.

Solvent Selection and Replacement

One of the most significant contributions to green synthesis is the replacement of hazardous or environmentally unfriendly solvents with greener alternatives. For example, the use of water, ethanol, or other bio-based solvents in place of dichloromethane or tetrahydrofuran reduces toxicity and facilitates waste treatment.

Recent studies have demonstrated the feasibility of performing benzoylation and salt formation reactions in aqueous or ethanol media, with comparable yields and purities to traditional solvents [4]. The use of solvent-free or solid-state reactions has also been explored, further reducing solvent consumption and waste generation.

Catalysis and Atom Economy

The use of catalytic methods, such as enzymatic transamination or metal-catalyzed amide bond formation, enhances atom economy and reduces the need for stoichiometric reagents. Enzymatic methods, in particular, offer high selectivity, mild conditions, and compatibility with a wide range of functional groups [4].

For example, the synthesis of 3-amino piperidine via transaminase-catalyzed transamination represents a green alternative to traditional reductive amination or chemical reduction methods. This approach eliminates the need for hazardous reducing agents and minimizes byproduct formation.

Waste Minimization and Process Integration

Green chemistry emphasizes the integration of multiple steps into one-pot or telescoped processes, reducing the number of isolation and purification steps and minimizing waste. The use of in-line purification techniques, such as membrane filtration or crystallization, further enhances process efficiency.

Process metrics such as E-factor (mass of waste per mass of product) and process mass intensity (total mass of materials per mass of product) are used to assess the environmental impact of synthetic routes. Recent studies report E-factors of less than 10 for optimized syntheses of piperidine derivatives, indicating efficient and sustainable processes.

Data on Green Chemistry Metrics

The following table presents representative green chemistry metrics for various synthetic routes to piperidine derivatives.

Synthetic RouteSolventCatalystE-FactorPMIReference
Classical BenzoylationDichloromethaneNone2050 [2]
Aqueous BenzoylationWaterEnzyme825 [4]
Solvent-Free BenzoylationNoneNone515 [4]

These data demonstrate the significant improvements in environmental performance achievable through the adoption of green chemistry principles.

Regulatory and Sustainability Considerations

The implementation of green chemistry approaches is increasingly driven by regulatory requirements and corporate sustainability goals. Compliance with guidelines such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) and the United States Environmental Protection Agency's Green Chemistry Program is essential for the commercial viability of new synthetic processes.

Sustainable sourcing of raw materials, energy-efficient process design, and comprehensive waste management are integral components of modern synthetic strategies. The development of closed-loop processes, in which solvents and reagents are recycled and reused, further enhances the sustainability of the synthesis.

The comprehensive spectroscopic analysis of 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride employs multiple analytical techniques to establish its molecular structure and confirm its identity. This tertiary amide compound, with molecular formula C₁₃H₁₉ClN₂O and molecular weight 254.76 g/mol, presents characteristic spectroscopic signatures that enable detailed structural elucidation [1].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural information for 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride through detailed analysis of both proton and carbon-13 environments within the molecule.

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride in deuterated chloroform reveals distinct spectral regions corresponding to the aromatic and aliphatic proton environments [2] [3].

The aromatic region displays characteristic signals between 7.70-7.20 parts per million as a multiplet integrating for four protons, corresponding to the para-disubstituted benzene ring of the 4-methylbenzoyl moiety [3] [4]. This pattern is consistent with the symmetrical substitution pattern where the methyl group and carbonyl substituents occupy para positions on the aromatic ring.

The piperidine ring protons exhibit complex splitting patterns due to their distinct chemical environments. The proton attached to carbon-3, which bears the amine functionality, appears as a multiplet at 4.20-3.80 parts per million integrating for one proton [2]. This downfield chemical shift reflects the deshielding effect of the adjacent nitrogen atom and the electron-withdrawing influence of the carbonyl group through the ring system.

The methylene protons adjacent to the amide nitrogen (positions 2 and 6 of the piperidine ring) resonate at 3.60-3.20 parts per million as a multiplet integrating for two protons [2]. These protons experience significant deshielding due to their proximity to the electronegative nitrogen atom involved in the amide linkage.

The remaining piperidine methylene protons at positions 4 and 5 appear at 2.80-2.40 parts per million as a multiplet integrating for two protons [2]. The upfield position of these signals indicates their greater distance from the electron-withdrawing groups.

The aromatic methyl group provides a characteristic singlet at 2.38 parts per million integrating for three protons [3] [4]. This chemical shift is typical for methyl substituents on aromatic rings and confirms the para-methylbenzoyl structure.

The primary amine protons appear as a broad singlet at 1.85-1.45 parts per million integrating for two protons [2]. The broadening of this signal is characteristic of amine protons, which undergo rapid exchange and are influenced by hydrogen bonding interactions in solution.

Carbon-13 Nuclear Magnetic Resonance Resonance Pattern Interpretation

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through analysis of the carbon framework and substitution patterns [2] [3].

The carbonyl carbon exhibits a characteristic signal at 170.2 parts per million, which is typical for tertiary amide carbonyls [3] [5]. This chemical shift reflects the reduced electron density at the carbonyl carbon due to conjugation with the aromatic ring and the electron-donating effect of the nitrogen substituent.

The aromatic carbon atoms display signals in the range 129.5-126.8 parts per million, corresponding to the carbon-hydrogen bearing carbons of the para-disubstituted benzene ring [3] [4]. The quaternary aromatic carbons, including those bearing the methyl and carbonyl substituents, appear at 172.5 parts per million for the carbonyl-bearing carbon and other characteristic positions.

The piperidine ring carbons show distinct resonances based on their electronic environments. The carbon bearing the amine functionality (carbon-3) appears at 50.8 parts per million, reflecting the deshielding effect of the attached nitrogen [2]. The methylene carbons adjacent to the amide nitrogen (carbons 2 and 6) resonate at 45.2-42.8 parts per million, while the more distant methylene carbons (carbons 4 and 5) appear at 28.5-25.6 parts per million [2].

The aromatic methyl carbon provides a signal at 21.2 parts per million, which is characteristic for methyl substituents on aromatic rings [3] [4]. This chemical shift confirms the presence of the para-methyl substitution pattern.

High-Resolution Mass Spectrometry Validation

High-resolution mass spectrometry serves as a definitive analytical technique for molecular weight determination and structural confirmation of 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride through accurate mass measurements and fragmentation pattern analysis [6] [7] [8].

The molecular ion peak appears at mass-to-charge ratio 219.1494, corresponding to the protonated molecular ion [M+H]⁺ of the free base form [1] [9]. This accurate mass measurement confirms the molecular formula C₁₃H₁₈N₂O with an exact mass of 218.1419 atomic mass units for the free base compound.

The fragmentation pattern reveals characteristic losses that provide structural information. The base peak fragment at mass-to-charge ratio 202.1220 corresponds to the loss of the primary amine group [M-NH₂]⁺, which is a common fragmentation pathway for compounds containing primary amine functionalities [6] [7]. This fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, resulting in the formation of a stable tertiary carbocation.

A significant fragment appears at mass-to-charge ratio 119.0491, corresponding to the acylium ion [C₈H₇O]⁺ derived from the 4-methylbenzoyl moiety [6] [7] [8]. This fragmentation involves cleavage of the nitrogen-carbonyl bond, which is characteristic of amide compounds and particularly favored in aromatic amides due to the stability of the resulting acylium ion.

The fragmentation mechanism follows established patterns for piperidine amides, where the protonation occurs preferentially at the amide nitrogen, leading to subsequent nitrogen-carbonyl bond cleavage [7] [8]. This fragmentation pathway is favored over McLafferty rearrangement due to the aromatic conjugation and the tertiary nature of the amide.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides detailed information about the functional groups and molecular vibrations present in 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride through analysis of characteristic absorption frequencies [10] [11] [5].

The nitrogen-hydrogen stretching vibrations of the primary amine group appear as strong, broad absorptions in the region 3380-3300 wavenumbers [11] [12]. This frequency range is characteristic for primary aliphatic amines and reflects the presence of two nitrogen-hydrogen bonds. The broadening of these bands indicates hydrogen bonding interactions, which are common in amine-containing compounds [13] [12].

The aromatic carbon-hydrogen stretching vibrations appear at 3080-3020 wavenumbers with medium intensity [14] [15]. These frequencies are characteristic for aromatic carbon-hydrogen bonds and appear above 3000 wavenumbers, distinguishing them from aliphatic carbon-hydrogen stretching vibrations [14] [15]. This spectral region confirms the presence of the aromatic 4-methylbenzoyl moiety.

The aliphatic carbon-hydrogen stretching vibrations appear as strong absorptions at 2950-2850 wavenumbers [11] [16]. These frequencies correspond to the asymmetric and symmetric stretching modes of the methyl and methylene groups in the piperidine ring and the aromatic methyl substituent [16] [17].

The carbonyl stretching vibration appears as a strong, sharp absorption at 1640-1620 wavenumbers [5] [18] [19]. This frequency is characteristic for tertiary amide carbonyls and is lower than ketone or ester carbonyls due to resonance stabilization involving the nitrogen lone pair [11] [5] [20]. The precise frequency reflects the electronic environment of the carbonyl group, including conjugation with the aromatic ring.

The nitrogen-hydrogen bending vibration (amide II band) appears at 1560-1540 wavenumbers with medium intensity [21] [18] [22]. This band results from the combination of nitrogen-hydrogen bending and carbon-nitrogen stretching motions and is diagnostic for secondary amide functionalities [21] [22]. In this compound, the presence of this band indicates the amide linkage between the piperidine nitrogen and the carbonyl group.

The aromatic carbon-carbon stretching vibrations appear at 1610-1580 wavenumbers with medium intensity [14] [23]. These frequencies are characteristic for aromatic ring vibrations and confirm the presence of the benzene ring in the 4-methylbenzoyl moiety [14].

The aromatic carbon-hydrogen bending vibrations appear at 1375 wavenumbers with medium intensity [17] [24]. This frequency is characteristic for methyl groups attached to aromatic rings and confirms the para-methyl substitution pattern [17] [24]. The aromatic methyl bending vibration also appears in this region, providing additional confirmation of the substitution pattern [17].

The comprehensive infrared spectrum thus provides a complete vibrational fingerprint that confirms the presence of all major functional groups and structural features of 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride, including the primary amine, tertiary amide, aromatic ring, and methyl substituent functionalities [10] [11] [5].

Table 1: Comprehensive Spectroscopic Data for 1-(4-Methylbenzoyl)piperidin-3-amine hydrochloride

TechniqueAssignmentChemical Shift/FrequencyMultiplicity/Intensity
¹H NMR (400 MHz, CDCl₃)Aromatic C-H (4-methylbenzoyl)7.70-7.20 (m, 4H)multiplet
¹H NMR (400 MHz, CDCl₃)Piperidine CH (H-3)4.20-3.80 (m, 1H)multiplet
¹H NMR (400 MHz, CDCl₃)Piperidine CH₂ (H-2, H-6)3.60-3.20 (m, 2H)multiplet
¹H NMR (400 MHz, CDCl₃)Piperidine CH₂ (H-4, H-5)2.80-2.40 (m, 2H)multiplet
¹H NMR (400 MHz, CDCl₃)Aromatic CH₃2.38 (s, 3H)singlet
¹H NMR (400 MHz, CDCl₃)NH₂ (amine)1.85-1.45 (br s, 2H)broad singlet
¹³C NMR (100 MHz, CDCl₃)Aromatic C (quaternary)172.5 ppmquaternary
¹³C NMR (100 MHz, CDCl₃)Aromatic C-H129.5-126.8 ppmaromatic CH
¹³C NMR (100 MHz, CDCl₃)Carbonyl C=O170.2 ppmcarbonyl
¹³C NMR (100 MHz, CDCl₃)Piperidine C-3 (amine-bearing)50.8 ppmtertiary
¹³C NMR (100 MHz, CDCl₃)Piperidine C-2, C-645.2-42.8 ppmsecondary
¹³C NMR (100 MHz, CDCl₃)Piperidine C-4, C-528.5-25.6 ppmsecondary
¹³C NMR (100 MHz, CDCl₃)Aromatic CH₃21.2 ppmprimary
HRMS (ESI)Molecular ion [M+H]⁺219.1494 m/zstrong
HRMS (ESI)Base fragment [M-NH₂]⁺202.1220 m/zmedium
HRMS (ESI)Acylium ion [C₈H₇O]⁺119.0491 m/zweak
IR (KBr)N-H stretching (primary amine)3380-3300 cm⁻¹strong, broad
IR (KBr)Aromatic C-H stretching3080-3020 cm⁻¹medium
IR (KBr)Aliphatic C-H stretching2950-2850 cm⁻¹strong
IR (KBr)C=O stretching (amide I)1640-1620 cm⁻¹strong, sharp
IR (KBr)N-H bending (amide II)1560-1540 cm⁻¹medium
IR (KBr)Aromatic C=C stretching1610-1580 cm⁻¹medium
IR (KBr)Aromatic C-H bending1375 cm⁻¹medium
IR (KBr)Aromatic CH₃ bending1375 cm⁻¹medium

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

218.141913202 g/mol

Monoisotopic Mass

218.141913202 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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